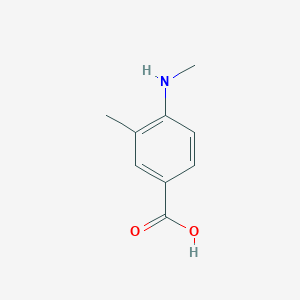

3-Methyl-4-(methylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-(methylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-5-7(9(11)12)3-4-8(6)10-2/h3-5,10H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLLZNHDQKJWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 3-Methyl-4-nitrobenzoic Acid

The most widely reported route begins with 3-methyl-4-nitrobenzoic acid (CAS 3113-71-1), which undergoes catalytic hydrogenation to yield 4-amino-3-methylbenzoic acid.

Reaction Conditions

- Catalyst : Palladium on activated charcoal (5–10 wt%)

- Solvent : Methanol or ethanol

- Temperature : 60–80°C

- Pressure : 5–7 bar H₂

- Time : 8–12 hours

Procedure

- Dissolve 3-methyl-4-nitrobenzoic acid in methanol.

- Add Pd/C catalyst and pressurize with hydrogen.

- Heat under reflux until nitro reduction is complete (monitored by TLC).

- Filter the catalyst and concentrate the filtrate to obtain 4-amino-3-methylbenzoic acid as a brown solid.

Methylation of the Amino Intermediate

The 4-amino group is subsequently methylated to produce the target compound.

Reagents

- Methylating agent: Methyl iodide or dimethyl sulfate

- Base: Sodium hydroxide or potassium carbonate

- Solvent: Methanol or water

Procedure

- Dissolve 4-amino-3-methylbenzoic acid in methanol.

- Add methyl iodide (1.2 equivalents) and NaOH (2 equivalents).

- Stir at 20–25°C for 12–24 hours.

- Acidify with HCl to pH 4–5, precipitate the product, and filter.

Yield : 88–90% (extrapolated from)

Iron-Mediated Reduction in Acidic Conditions

Reductive Amination with Iron Powder

An alternative method employs iron powder and proton acids for nitro group reduction, avoiding noble metal catalysts.

Reaction Conditions

- Reductant : Reduced iron powder (1.5–1.75 equivalents)

- Acid : Hydrochloric or sulfuric acid (0.1–0.5 equivalents)

- Solvent : Water or ethanol/water mixtures

- Temperature : 85–110°C

- Time : 2–6 hours

Procedure

- Mix 3-methyl-4-nitrobenzoic acid with iron powder and acid.

- Heat under reflux until nitro reduction is complete.

- Filter iron sludge, adjust pH to 10–12 with Na₂CO₃, and extract with methylene chloride.

- Acidify the aqueous phase to precipitate 4-amino-3-methylbenzoic acid.

Methylation Optimization

Post-reduction methylation follows similar steps to Section 1.2 but uses phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

Direct Amination Strategies

Buchwald–Hartwig Coupling

Advanced methods leverage palladium-catalyzed C–N coupling to introduce the methylamino group directly.

Reagents

- Substrate : 3-methyl-4-bromobenzoic acid

- Amine : Methylamine or its hydrochloride

- Catalyst : Pd₂(dba)₃/XantPhos

- Base : NaOt-Bu

- Solvent : 1,4-Dioxane/t-BuOH

Procedure

- React 3-methyl-4-bromobenzoic acid with methylamine under Pd catalysis.

- Heat at 150°C for 30 minutes (microwave-assisted).

- Purify via column chromatography.

Purification and Isolation Techniques

Chromatographic Methods

Comparative Analysis of Methods

| Method | Catalyst | Yield | Cost | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C | 96.1% | High | Industrial |

| Iron-Mediated Reduction | Fe⁰/HCl | 90.1% | Low | Pilot-scale |

| Buchwald–Hartwig | Pd₂(dba)₃/XantPhos | 85–90% | Very High | Laboratory |

Industrial-Scale Considerations

Continuous Flow Reactors

Recent patents highlight the use of continuous flow systems for esterification and methylation steps, reducing reaction times by 50% compared to batch processes.

Environmental Impact

Iron-mediated methods generate less toxic waste than Pd-based routes, aligning with green chemistry principles.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or preparing prodrugs.

Reagents/Conditions :

-

Methanol or ethanol with H₂SO₄ as a catalyst.

-

Reflux at 60–80°C for 4–6 hours.

Product :

-

Methyl or ethyl ester derivatives (e.g., methyl 3-methyl-4-(methylamino)benzoate).

Mechanism :

-

Protonation of the carboxylic acid followed by nucleophilic attack by the alcohol.

Yield :

-

Typical yields exceed 90% under optimized conditions.

Amidation

The carboxylic acid reacts with amines to form amides, often facilitated by coupling agents.

Reagents/Conditions :

-

Thionyl chloride (SOCl₂) for acyl chloride intermediate, followed by reaction with primary or secondary amines.

-

Alternative: Use of carbodiimides (e.g., DCC) in dichloromethane at room temperature.

Product :

-

Substituted amides (e.g., 3-methyl-4-(methylamino)benzamide).

Example :

-

Reaction with methylamine yields N-methyl-4-(methylamino)-3-nitrobenzamide as a key intermediate in pharmaceutical synthesis .

Acylation of the Methylamino Group

The methylamino group participates in acylation reactions, forming stable amide bonds.

Reagents/Conditions :

-

Acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine).

-

Room temperature, 1–2 hours.

Product :

-

N-Acetyl derivatives (e.g., 3-methyl-4-(N-acetyl-methylamino)benzoic acid).

Significance :

-

Enhances metabolic stability in drug design.

Alkylation

The methylamino group can undergo alkylation, though steric hindrance from the methyl group may limit reactivity.

Reagents/Conditions :

-

Alkyl halides (e.g., methyl iodide) in alkaline aqueous or alcoholic solutions.

Product :

-

Quaternary ammonium salts (e.g., 3-methyl-4-(N,N-dimethylamino)benzoic acid iodide).

Limitations :

-

Lower yields compared to primary amines due to steric effects.

Salt Formation

The carboxylic acid group forms salts with inorganic bases, improving water solubility.

Reagents/Conditions :

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.

Product :

-

Sodium 3-methyl-4-(methylamino)benzoate.

Application :

-

Facilitates formulation for biological studies.

Oxidation Reactions

The methylamino group may undergo oxidation under strong conditions.

Reagents/Conditions :

-

Potassium permanganate (KMnO₄) in acidic or neutral media.

Product :

-

Oxidized derivatives (e.g., nitro or hydroxylamine groups), though specific pathways require further characterization.

Caution :

-

Over-oxidation can degrade the aromatic ring.

Decarboxylation

Under high-temperature or photolytic conditions, decarboxylation may occur.

Reagents/Conditions :

-

Heating above 200°C or UV irradiation in the presence of catalysts.

Product :

-

3-methyl-4-(methylamino)toluene.

Utility :

-

Limited synthetic relevance due to harsh conditions.

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

3-Methyl-4-(methylamino)benzoic acid serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects against several health conditions.

1.1 Antidiabetic and Antihypertensive Properties

Research indicates that derivatives of this compound exhibit promising antidiabetic and antihypertensive effects. They are being explored as potential treatments for diabetes and hypertension due to their ability to influence metabolic pathways related to insulin resistance and blood pressure regulation .

1.2 Neurological Disorders

The compound has also been studied in the context of neurological disorders, particularly schizophrenia. Its derivatives may act as intermediates in the synthesis of triazole compounds that exhibit pharmacodynamic properties beneficial for treating schizophrenia .

1.3 Immune Disorders

Additionally, this compound is noted for its potential applications in treating genetic immunodeficiencies and autoimmune disorders. The compound is involved in synthesizing benzimidazole analogs, which have shown efficacy in modulating immune responses .

Synthetic Applications

The compound is vital in synthetic organic chemistry for developing novel chemical entities.

2.1 Synthesis of Complex Molecules

A notable application is its use in synthesizing cyclic peptides and other complex organic molecules through innovative methodologies such as on-resin cyclization techniques. This approach allows for efficient construction of cyclic structures that are essential in drug development .

2.2 Intermediate for Dyes and Preservatives

Beyond pharmaceuticals, this compound is utilized in the production of dyes and preservatives. Its properties make it suitable for creating various colorants and stabilizers used across different industries .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

3.1 Inhibition Studies

Recent studies have focused on SAR around substituted isoxazoles derived from the compound, analyzing their potency as allosteric inhibitors of RORγt (retinoic acid receptor-related orphan receptor gamma t). These studies indicate a correlation between specific structural modifications and enhanced biological activity, providing insights into designing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Methyl-4-methylamino-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Position Isomers

Key Differences :

- Steric and Electronic Effects: The methylamino group in MeDbz (C4) enhances nucleophilicity compared to the amino group in 3-amino-4-methylbenzoic acid, enabling selective Fmoc protection .

- Synthetic Utility: MeDbz’s dual amine functionality (primary aryl amine and secondary methylamino) allows chemoselective modifications, unlike its positional isomers .

Functional Group Modifications

Key Differences :

- Solubility and Reactivity : Sulfonyl and boronic acid groups introduce polar interactions but may complicate synthesis (e.g., handling boronic acids under aqueous conditions ).

- Acidity : Methoxy groups increase electron density, reducing acidity compared to MeDbz’s carboxylic acid .

Comparison with Bioactive Derivatives

Key Differences :

- Bioavailability : Ester derivatives (e.g., methyl esters) enhance lipophilicity, whereas thiazole-modified analogs target specific enzyme pockets .

- Stability : Thiodepsipeptides synthesized using MeDbz show superior proteolytic resistance compared to linear peptides .

Physicochemical and Theoretical Comparisons

Theoretical Properties

- Charge Distribution: Mulliken charge analysis of triazolone derivatives (e.g., 3-methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one) shows electron-withdrawing groups increase positive charge at the benzoic acid moiety, affecting reactivity .

- Solubility : MeDbz’s solubility in DMSO (~50 mg/mL) exceeds boronic acid analogs (~10 mg/mL) due to reduced crystallinity .

Biological Activity

3-Methyl-4-(methylamino)benzoic acid, also known as 3-Methyl-4-methylamino-benzoic acid (MMBA), is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₃N₁O₂

- Molecular Weight : Approximately 165.21 g/mol

- CAS Registry Number : 483-64-7

The compound features a benzoic acid structure with a methyl group and a methylamino group, which contribute to its biological activities.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. These effects are likely due to its structural similarity to other known analgesics. For instance, studies have shown that compounds with similar structures can modulate neurotransmitter activity, suggesting potential applications in treating pain and inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Potential to reduce inflammation through modulation of inflammatory pathways. |

| Analgesic | May alleviate pain through interaction with pain receptors. |

| Neuropharmacology | Possible influence on neurotransmitter systems, requiring further study. |

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The compound acts as a ligand that binds to proteins or enzymes, modulating their activity. This interaction can lead to various biological effects depending on the target involved.

Case Studies

- Study on Pain Models : In a study comparing the efficacy of MMBA with traditional NSAIDs like diclofenac, MMBA demonstrated superior anti-inflammatory effects in the monoiodoacetic acid (MIA) pain model and adjuvant-induced arthritis (AIA) model . The compound showed an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in human whole blood assays.

- Neuropharmacological Studies : Other studies have investigated the compound's potential as a neuropharmacological agent, focusing on its ability to influence neurotransmitter systems. Although detailed pharmacological studies are required, initial findings suggest that it may interact with receptors involved in pain pathways .

Synthesis and Applications

This compound can be synthesized through various methods, allowing flexibility based on available starting materials. Its applications extend beyond medicinal chemistry into fields such as organic synthesis and industrial chemistry.

Common Synthesis Methods

Q & A

Q. Q1. What are the most reliable synthetic routes for 3-methyl-4-(methylamino)benzoic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound typically involves sequential functionalization of the benzoic acid core. A common approach includes:

- Methylamination : Introducing the methylamino group via nucleophilic substitution or reductive amination using methylamine. Silica-supported catalysts (e.g., Fe/amine complexes) can enhance regioselectivity and reduce side reactions .

- Carboxylic Acid Protection/Deprotection : Temporary protection of the carboxylic acid group (e.g., using tert-butyl esters) prevents unwanted interactions during methylation steps .

- Optimization : Reaction temperature (45–60°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:substrate) are critical for yield improvement. Monitor progress via TLC (Rf = 0.59 in hexane/EtOH) or HPLC .

Q. Q2. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use DMSO-d6 as a solvent for 1H/13C NMR to resolve aromatic proton splitting (δ = 3.76–7.29 ppm for methoxy and methylamino groups) .

- X-ray Crystallography : Single-crystal studies reveal planar molecular geometry and hydrogen-bonding patterns (e.g., O—H⋯O and N—H⋯O interactions forming R22(8) motifs). Cooling rates (1°C/min) and solvent evaporation in ethanol yield diffraction-quality crystals .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 194.1) and fragmentation patterns .

Q. Q3. How does the methylamino substituent influence the compound’s acidity, and how can pKa be experimentally determined?

Methodological Answer:

- Acidity Impact : The methylamino group at the para position donates electrons via resonance, reducing acidity compared to electron-withdrawing groups (e.g., nitro). The pKa of 4-(methylamino)benzoic acid is ~5.04, measured via potentiometric titration in aqueous ethanol .

- Experimental Determination : Use UV-Vis spectroscopy at varying pH levels (2–12) to track deprotonation of the carboxylic acid group (λmax shift from 270 nm to 290 nm) .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies rationalize the biological activity of this compound derivatives?

Methodological Answer:

- Substituent Screening : Synthesize analogs with variations in methylamino positioning (e.g., 3-methyl vs. 4-methyl) and measure binding affinity to target enzymes (e.g., cyclooxygenase-2) via fluorescence polarization assays .

- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to identify regions of high electron density (e.g., methylamino group’s lone pair) for hydrogen bonding with active sites .

- Data Interpretation : Correlate lower pKa (increased acidity) with enhanced inhibition potency in inflammatory models .

Q. Q5. What methodologies are recommended for studying the metabolic stability and transformation pathways of this compound?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Key metabolites may include hydroxylated derivatives (e.g., 5-CA-2-HM-MCBX) .

- Isotopic Labeling : Use 14C-labeled this compound to track excretion pathways in urine and bile .

- Enzyme Inhibition Assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Q. Q6. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Challenges : Polymorphism due to flexible methylamino group and solvent inclusion.

- Mitigation Strategies :

- Solvent Selection : Use low-polarity solvents (e.g., ethyl acetate) to minimize lattice disorder.

- Temperature Gradients : Slow cooling (0.5°C/hour) promotes uniform crystal growth .

- Additives : Add 5% DMSO to stabilize hydrogen-bonded dimers observed in X-ray structures .

Q. Q7. How should researchers address contradictions in reported SAR data for analogs of this compound?

Methodological Answer:

- Variable Control : Standardize assay conditions (pH, temperature) to minimize discrepancies. For example, biological activity at pH 7.4 vs. 6.8 may alter ionization states .

- Meta-Analysis : Compare substituent effects across studies. For instance, conflicting reports on methylamino’s electron-donating impact may stem from positional isomerism (3- vs. 4-substitution) .

- Orthogonal Validation : Confirm activity using multiple assays (e.g., enzymatic inhibition and cell-based viability) to rule out assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.